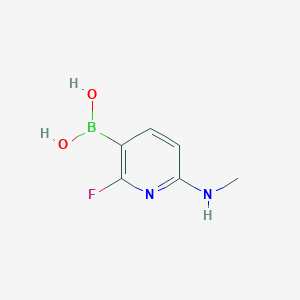
(2-フルオロ-6-(メチルアミノ)ピリジン-3-イル)ボロン酸
概要
説明
(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro and a methylamino group. The combination of these functional groups makes it a valuable intermediate in various chemical reactions and applications.
科学的研究の応用
(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the design of enzyme inhibitors or as a probe in biochemical assays.
作用機序
Target of Action
The primary target of (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of a new Pd–C bond . This is achieved through the process of oxidative addition, which occurs with formally electrophilic organic groups .
生化学分析
Biochemical Properties
(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. Additionally, the fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in a wide range of biochemical processes .
Cellular Effects
(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate enzyme activity and protein function. For instance, (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and gene expression patterns .
Molecular Mechanism
The molecular mechanism of (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid involves its interaction with biomolecules at the molecular level. The boronic acid group can bind to active sites of enzymes, inhibiting their activity or altering their function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid remains stable under various conditions, allowing for prolonged experimental use. Over extended periods, the compound may undergo degradation, leading to changes in its biochemical activity and cellular effects .
Dosage Effects in Animal Models
The effects of (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects and dose-dependent responses are critical considerations in evaluating the compound’s safety and efficacy in animal studies .
Metabolic Pathways
(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in metabolite concentrations and overall metabolic balance. These interactions can have significant implications for cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its chemical properties and the presence of specific transporters. Once inside the cell, (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid can localize to specific cellular compartments or accumulate in certain tissues, affecting its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other subcellular structures, where it exerts its biochemical effects. The specific localization of (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid can influence its activity and function, as well as its interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid may involve more scalable and cost-effective methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
化学反応の分析
Types of Reactions
(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The fluoro and methylamino groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can introduce new functional groups onto the pyridine ring .
類似化合物との比較
Similar Compounds
(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic ester: Similar structure but with an ester group instead of the acid.
(2-Fluoro-6-(methylamino)pyridin-3-yl)boronate: Similar structure but in the form of a boronate salt.
(2-Fluoro-6-(methylamino)pyridin-3-yl)borane: Similar structure but with a borane group instead of the acid.
Uniqueness
The uniqueness of (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in various chemical transformations and applications .
特性
IUPAC Name |
[2-fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BFN2O2/c1-9-5-3-2-4(7(11)12)6(8)10-5/h2-3,11-12H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOLRKYVAVBWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)NC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693821 | |
| Record name | [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909187-40-2 | |
| Record name | [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


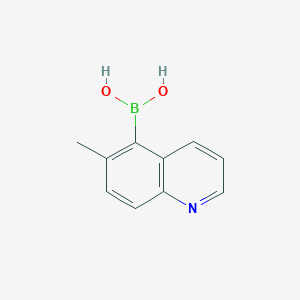
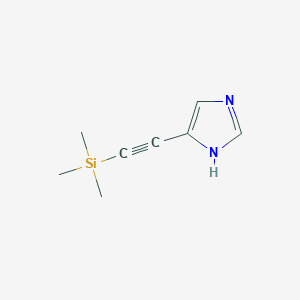
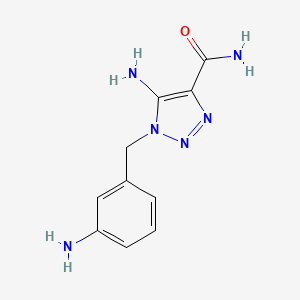
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)
![3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1394412.png)
![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)
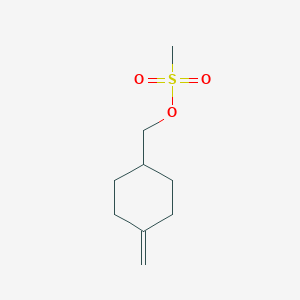
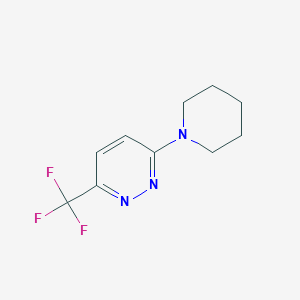
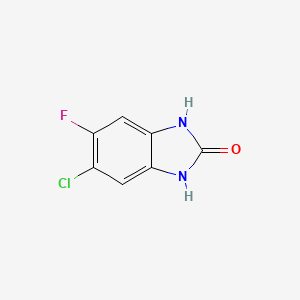
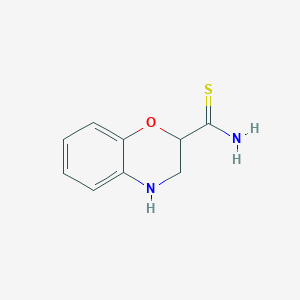
![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)
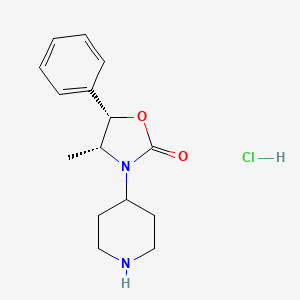
![tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B1394426.png)
![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)
